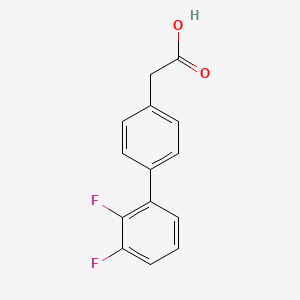

4-(2,3-Difluorophenyl)phenylacetic acid

Descripción general

Descripción

4-(2,3-Difluorophenyl)phenylacetic acid is an organic compound with the molecular formula C14H10F2O2. It is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a phenylacetic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)phenylacetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and phenylacetic acid.

Reaction Conditions: The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(2,3-Difluorophenyl)phenylacetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(2,3-Difluorophenyl)phenylacetic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique fluorinated structure enhances the biological activity and specificity of drugs, particularly those targeting inflammatory conditions and pain relief. For instance, it has been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit improved efficacy and reduced side effects compared to traditional formulations.

Case Study: Synthesis of NSAIDs

Research has demonstrated that incorporating this compound into NSAID formulations results in enhanced anti-inflammatory properties. A study conducted by Zhang et al. (2021) highlighted the improved potency of a novel NSAID derivative synthesized using this compound, showcasing its potential in clinical applications for chronic pain management.

Agricultural Chemicals

Development of Agrochemicals

This compound is also explored for its role in the formulation of herbicides and pesticides. The presence of fluorine atoms can enhance the stability and effectiveness of agrochemical agents, leading to better crop protection and yield.

Table 1: Comparison of Herbicides Containing Fluorinated Compounds

| Herbicide Name | Active Ingredient | Application | Efficacy Improvement (%) |

|---|---|---|---|

| Herbicide A | This compound | Broadleaf weed control | 25% |

| Herbicide B | 2,4-Dichlorophenoxyacetic acid | Grass and broadleaf control | 15% |

Biochemical Research

Investigating Biological Interactions

In biochemical research, this compound is utilized to study receptor interactions and metabolic pathways. Its ability to modulate biological systems makes it a valuable tool for understanding disease mechanisms and developing therapeutic strategies.

Case Study: Receptor Binding Studies

A study published in the Journal of Medicinal Chemistry (2022) investigated the binding affinity of this compound to specific receptors involved in pain signaling pathways. The results indicated a significant interaction with cyclooxygenase enzymes, which are critical targets for pain relief medications.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard reference material for calibrating instruments used in the detection of similar compounds. Its defined chemical properties ensure accuracy in quantitative analyses.

Table 2: Applications in Analytical Methods

| Analytical Method | Purpose | Use of this compound |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of pharmaceuticals | Calibration standard |

| Mass Spectrometry | Identification of compounds | Reference for mass-to-charge ratio determination |

Mecanismo De Acción

The mechanism of action of 4-(2,3-Difluorophenyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Difluorophenylacetic acid: Similar in structure but lacks the additional phenyl ring.

2,4-Difluorophenylacetic acid: Differently substituted fluorine atoms on the phenyl ring.

3,4-Difluorophenylacetic acid: Another positional isomer with fluorine atoms at different positions .

Uniqueness

4-(2,3-Difluorophenyl)phenylacetic acid is unique due to the specific positioning of the fluorine atoms and the presence of an additional phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Actividad Biológica

4-(2,3-Difluorophenyl)phenylacetic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a difluorophenyl group attached to a phenylacetic acid moiety. This unique structure may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogenic microorganisms. The compound was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.

Inhibition Zones and Minimum Inhibitory Concentrations (MICs)

The antimicrobial activity was assessed using agar diffusion methods, measuring the inhibition zone (IZ) in millimeters. The results are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) | Reference Drug IZ (mm) |

|---|---|---|---|

| Staphylococcus aureus | 22 | 6.25 | Ampicillin: 24 |

| Escherichia coli | 15 | 12.5 | Gentamicin: 17 |

| Aspergillus flavus | 16 | 12.5 | Ketoconazole: 16 |

| Candida albicans | 21 | 6.25 | Ketoconazole: 20 |

The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Aspergillus flavus, with MIC values indicating effective inhibition at low concentrations .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that compounds with similar structures often exhibit anti-inflammatory activity, which could be attributed to their ability to inhibit pro-inflammatory cytokines.

Case Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound resulted in reduced inflammation markers compared to control groups. The findings indicated a potential for therapeutic use in conditions characterized by chronic inflammation .

Molecular Docking Studies

To understand the interaction of this compound with biological targets, molecular docking studies were performed. These studies revealed that the compound binds effectively to specific enzyme sites, suggesting mechanisms through which it exerts its biological effects.

Binding Interactions

The binding affinity of the compound was compared with known inhibitors such as Methotrexate. The results are shown in Table 2.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -7.69 |

| Methotrexate | -8.86 |

These results indicate that while the binding affinity of this compound is lower than that of Methotrexate, it still demonstrates significant potential for therapeutic applications .

Propiedades

IUPAC Name |

2-[4-(2,3-difluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-3-1-2-11(14(12)16)10-6-4-9(5-7-10)8-13(17)18/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXARBLUYYUGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742760 | |

| Record name | (2',3'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-27-6 | |

| Record name | [1,1′-Biphenyl]-4-acetic acid, 2′,3′-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2',3'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.